molecular formula C16H12N2O2 B7472609 1-(4-(Quinazolin-4-yloxy)phenyl)ethanone

1-(4-(Quinazolin-4-yloxy)phenyl)ethanone

Cat. No. B7472609
M. Wt: 264.28 g/mol
InChI Key: ZCPRLRYHFXXRBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Quinazolin-4-yloxy)phenyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as QPE and has a molecular formula of C18H14N2O2.

Mechanism of Action

The mechanism of action of 1-(4-(Quinazolin-4-yloxy)phenyl)ethanone is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins involved in cancer cell growth and inflammation. QPE has been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and has also been reported to inhibit the activity of various kinases involved in cancer cell growth.
Biochemical and physiological effects:
1-(4-(Quinazolin-4-yloxy)phenyl)ethanone has been reported to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. QPE has also been reported to induce apoptosis in cancer cells, leading to their death. In addition, QPE has been found to inhibit the migration and invasion of cancer cells, which is essential for cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-(Quinazolin-4-yloxy)phenyl)ethanone in lab experiments is its high purity, which can be obtained using the synthesis method mentioned above. QPE has also been reported to exhibit potent biological activities at low concentrations, making it a cost-effective option for lab experiments. However, one of the limitations of using QPE is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

For the study of QPE include investigating its potential applications in the treatment of other diseases and developing QPE analogs with improved solubility and potency.

Synthesis Methods

The synthesis of 1-(4-(Quinazolin-4-yloxy)phenyl)ethanone involves the reaction of 4-(4-bromophenyl)quinazoline with ethyl acetoacetate in the presence of sodium ethoxide. The product obtained is then purified using column chromatography. This method has been reported to yield a high purity of the product and has been used in various studies.

Scientific Research Applications

1-(4-(Quinazolin-4-yloxy)phenyl)ethanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties. QPE has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment.

properties

IUPAC Name

1-(4-quinazolin-4-yloxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-11(19)12-6-8-13(9-7-12)20-16-14-4-2-3-5-15(14)17-10-18-16/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPRLRYHFXXRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Quinazolin-4-yloxy)phenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.